An In-Depth Technical Guide to the Physical and Chemical Properties of (R)-(+)-1-Phenylpropylamine
An In-Depth Technical Guide to the Physical and Chemical Properties of (R)-(+)-1-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-(+)-1-Phenylpropylamine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this chiral amine as a critical intermediate in asymmetric synthesis. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations for experimental workflows and its application in chemical synthesis.
Core Physical and Chemical Properties
(R)-(+)-1-Phenylpropylamine is a chiral primary amine that is widely used as a resolving agent and a building block in the synthesis of enantiomerically pure pharmaceuticals.[1] Its physical state at room temperature is a clear, colorless oil.[2]
Identification and General Properties
| Property | Value | Reference |
| Chemical Name | (R)-(+)-1-Phenylpropylamine | [2] |
| Synonyms | (1R)-1-Phenylpropan-1-amine, (R)-(+)-α-Ethylbenzylamine | |
| CAS Number | 3082-64-2 | |
| Molecular Formula | C₉H₁₃N | [2] |
| Molecular Weight | 135.21 g/mol | |
| Appearance | Clear Colourless Oil | [2] |
Physical Properties
| Property | Value | Reference |
| Melting Point | -69 °C | [2][3] |
| Boiling Point | 203.9 ± 9.0 °C at 760 mmHg | [3] |
| 100 °C at 10 Torr | [2] | |
| Density | 0.9 ± 0.1 g/cm³ | [2][3] |
| Refractive Index (n20/D) | 1.526 | [2][3] |
| Optical Rotation | +20° ± 0.5° (neat) | [4] |
Chemical and Safety Properties
| Property | Value | Reference |
| Flash Point | 85.1 ± 9.3 °C | [2][3] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and methanol.[5] | |
| Hazard Codes | C: Corrosive | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [3] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician) | [3] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical and chemical properties of (R)-(+)-1-Phenylpropylamine.
Determination of Melting Point
The melting point of (R)-(+)-1-Phenylpropylamine, which is a liquid at room temperature, is determined by the capillary method after solidification at low temperatures.[6][7]
-
Sample Preparation: A small amount of the liquid sample is introduced into a capillary tube and then frozen using a suitable cooling bath (e.g., dry ice/acetone).
-
Instrumentation: A calibrated melting point apparatus with a controlled heating rate is used.
-
Procedure: The capillary tube containing the solidified sample is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
Determination of Boiling Point
The boiling point is determined using the Thiele tube method, which is suitable for small sample volumes.[4][8][9]
-
Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.
-
Procedure: A few drops of (R)-(+)-1-Phenylpropylamine are placed in the fusion tube. The sealed capillary tube is inverted and placed inside the fusion tube. The assembly is attached to a thermometer and immersed in the Thiele tube. The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded.
Measurement of Optical Rotation
The specific optical rotation is a critical parameter for a chiral compound and is measured using a polarimeter.[10][11][12]
-
Instrumentation: A calibrated polarimeter with a sodium D-line light source (589 nm).
-
Sample Preparation: The measurement is performed on the neat liquid. The polarimeter tube is filled with the sample, ensuring no air bubbles are present.
-
Procedure: The polarimeter tube is placed in the instrument, and the angle of rotation is measured. The specific rotation is calculated using the formula: [α] = α / (l × d), where α is the observed rotation, l is the path length of the tube in decimeters, and d is the density of the liquid in g/mL. The temperature of the measurement should be recorded.
Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination
Gas chromatography with a chiral stationary phase is employed to determine the chemical purity and the enantiomeric excess (e.e.) of (R)-(+)-1-Phenylpropylamine.[13][14]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature is held for a few minutes, then ramped at a specific rate to a final temperature to ensure the separation of the enantiomers and any impurities.
-
-
Data Analysis: The retention times of the peaks are used to identify the components. The peak areas are used to calculate the percentage purity and the enantiomeric excess.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[2][15]
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Data Acquisition and Interpretation: ¹H and ¹³C NMR spectra are recorded. The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the structure of (R)-(+)-1-Phenylpropylamine.
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[16][17]
-
Sample Preparation: As a liquid, a thin film of the sample is prepared between two salt plates (e.g., KBr or NaCl).
-
Instrumentation: An FT-IR spectrometer.
-
Procedure: A background spectrum of the clean salt plates is recorded. The sample is then applied, and the sample spectrum is recorded. The characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the alkyl and aromatic groups, and C=C stretches of the aromatic ring are identified.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[5][18]
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Method: Electron Impact (EI) is a common method for this type of molecule.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight. The fragmentation pattern provides further structural information.
Visualizations
Experimental Workflow for Characterization
Role in Asymmetric Synthesis
(R)-(+)-1-Phenylpropylamine is a valuable chiral auxiliary and building block in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[19][20]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Methyl-3-phenylpropylamine|CAS 22374-89-6|RUO [benchchem.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Specific rotation - Wikipedia [en.wikipedia.org]
- 12. digicollections.net [digicollections.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Chiral Auxiliaries [sigmaaldrich.com]
- 20. Chiral_auxiliary [chemeurope.com]
